molecular formula C24H22N6O3 B2888468 7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-60-3

7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2888468
CAS RN: 1396758-60-3
M. Wt: 442.479
InChI Key: DBJPUWPBXZCRFE-UHFFFAOYSA-N
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Description

The compound “7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of fluoroquinolones, a class of important synthetic antimicrobial agents . It has been studied for its antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity .


Synthesis Analysis

The synthesis of this compound involves the modification of ciprofloxacin derivatives at the C-7 of the piperazine ring . The process includes the evaporation of solvent under vacuum, followed by purification by silica gel chromatography .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperazinyl group attached to a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ring system .


Chemical Reactions Analysis

The compound is active, though less than ciprofloxacin . Certain derivatives of this compound have shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 215–216 °C, and a UV λ max (DCM/EtOH = 3:2) nm (log ε) of 240.4 (9.22) .

Scientific Research Applications

Regioselective Amination of Condensed Pyrimidines

Research on pyrimidines, such as the work by Gulevskaya et al. (1994), explores the regioselective amination of condensed pyrimidines, a key step in synthesizing derivatives with potential therapeutic uses. This process involves reactions that can lead to the formation of compounds with significant biological activities, including the type of compound (Gulevskaya et al., 1994).

Synthesis and Biological Activities

The synthesis of novel compounds derived from structural frameworks similar to the compound of interest has been reported, with some showing promising biological activities. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. This research indicates the potential therapeutic applications of compounds with related structures (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Rybka et al. (2017) described the synthesis and evaluation of pyrrolidine‐2,5‐dione derivatives as potential anticonvulsant agents. Their work emphasizes the importance of structural modifications to enhance biological activity and safety profiles, suggesting that the modification of the pyrimidine core could lead to compounds with specific central nervous system (CNS) activities (Rybka et al., 2017).

Alpha 1 Adrenoceptor Ligands

The development of alpha 1 adrenoceptor ligands from pyrimido[5,4-b]indole derivatives, as researched by Russo et al. (1991), highlights the diverse pharmacological potentials of pyrimidine derivatives. These compounds' selective ligand-binding capabilities suggest the feasibility of designing targeted therapies for various conditions, including hypertension and other cardiovascular diseases (Russo et al., 1991).

Antiproliferative and Erythroid Differentiation

Research on piperazine derivatives, such as those by Saab et al. (2013), explores their antiproliferative effects and ability to induce erythroid differentiation in leukemia cell lines. This suggests that compounds incorporating the piperazine moiety, similar to the compound , could have potential applications in cancer therapy (Saab et al., 2013).

Future Directions

The future directions for this compound could involve further modifications to improve its antimicrobial potency and efficacy. This could potentially lead to the development of newer molecules with higher intrinsic activity while remaining poorly susceptible to efflux .

properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-16(31)17-7-9-18(10-8-17)28-11-13-29(14-12-28)23-25-15-20-21(26-23)27-24(33)30(22(20)32)19-5-3-2-4-6-19/h2-10,15H,11-14H2,1H3,(H,25,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPUWPBXZCRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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